molecular formula C10H16N2O5 B3046407 (R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid CAS No. 1240583-92-9

(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Cat. No.: B3046407
CAS No.: 1240583-92-9
M. Wt: 244.24
InChI Key: OLXJXLAQYMROED-ZCFIWIBFSA-N
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Description

(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS 1240583-92-9) is a high-purity chiral piperazine derivative supplied for advanced pharmaceutical and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group and an oxopiperazine core, making it a valuable scaffold in medicinal chemistry. The oxopiperazine template is strategically employed in the development of protein-protein interaction (PPI) inhibitors, serving as a key structural element for mimicking alpha-helical structures and creating peptidomimetics . Research demonstrates its application in structure-based drug design for novel trypanocidal agents targeting specific protein complexes . Furthermore, functionalized 2-oxopiperazine frameworks are recognized as versatile intermediates for generating diverse, C(sp3)-rich chemical libraries aimed at challenging biological targets . This product is intended for use in drug discovery platforms, including the synthesis of complex heterocyclic scaffolds and as a building block in multicomponent reactions. Store sealed in a dry environment at 2-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXJXLAQYMROED-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](NC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856257
Record name (2R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240583-92-9
Record name (2R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid typically involves the protection of the amine group on the piperazine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate that collapses to expel a carbonate ion, resulting in the protected amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA)

    Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Base: Triethylamine

Major Products Formed

    Deprotection: Free amine

    Coupling: Peptides and amides

Scientific Research Applications

®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid primarily involves its role as a protected amine. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical pathways, forming peptide bonds or other functional groups .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Substituents Key Features Applications
(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid 888220-71-1 C₁₀H₁₆N₂O₅ Boc, oxo, carboxylic acid Chiral center (R), oxo group enhances rigidity Protease inhibitors, peptide synthesis
(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid 1240586-09-7 C₁₀H₁₆N₂O₅ Boc, oxo, carboxylic acid Chiral center (S) Research on enantiomer-specific activity
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid 162046-66-4 C₁₆H₂₂N₂O₄ Boc, benzoic acid Aromatic ring for conjugation Drug-linker molecules, bioconjugation
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid 1255664-97-1 C₁₄H₂₅NO₄ Boc, isopropyl, carboxylic acid Aliphatic substituent increases lipophilicity Lipophilic drug intermediates
(R)-4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic Acid - C₁₇H₂₄N₂O₄ Boc, benzyl, carboxylic acid Benzyl group enhances membrane permeability CNS-targeting prodrugs

Chirality and Enantiomer-Specific Properties

The (R)-enantiomer (CAS: 888220-71-1) and its (S)-counterpart (CAS: 1240586-09-7) share identical molecular formulas and physical properties (e.g., predicted pKa: ~3.34, density: ~1.29 g/cm³) but differ in stereochemical orientation. Chirality significantly impacts biological activity; for example, the (R)-form may exhibit higher affinity for specific enzyme active sites, while the (S)-form could be inactive or even antagonistic . Flack’s parameter (η) and related crystallographic methods are essential for resolving such enantiomers and confirming their configurations .

Functional Group Modifications

  • Oxo Group vs. Benzyl/Aromatic Groups : The 6-oxo group in the parent compound introduces rigidity to the piperazine ring, favoring planar conformations critical for binding proteases. In contrast, the benzyl group in (R)-4-Benzyl-1-Boc-piperazine-2-carboxylic acid increases lipophilicity, enhancing blood-brain barrier penetration for neurological targets .
  • Boc-Protected Piperazine vs. Piperidine Derivatives : Piperidine-based analogs (e.g., CAS 1255664-97-1) lack the piperazine ring’s nitrogen, reducing hydrogen-bonding capacity but improving metabolic stability .

Biological Activity

(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is a compound that has garnered attention in organic synthesis, particularly in the preparation of peptides and biologically active molecules. Its unique structure, featuring a piperazine ring and a tert-butoxycarbonyl (Boc) protecting group, contributes to its utility in various biological applications. This article explores the biological activity of this compound, synthesizing available research findings and data.

  • Molecular Formula : C10H16N2O5
  • Molecular Weight : 244.24 g/mol
  • CAS Number : 1240583-92-9
  • IUPAC Name : (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid

The Boc group serves as a protective moiety for amines, facilitating selective reactions during peptide synthesis. The compound can undergo various chemical transformations, including deprotection and coupling reactions, making it versatile in synthetic chemistry.

1. Peptide Synthesis

The compound is predominantly utilized in the synthesis of peptides due to its ability to protect amine functionalities while allowing for subsequent coupling reactions. This is crucial in creating complex peptide structures that exhibit biological activity.

2. Pharmaceutical Development

This compound serves as an intermediate in the development of pharmaceuticals. Its derivatives have been investigated for potential therapeutic applications, particularly in targeting specific biological pathways.

3. Research Studies

Several studies have highlighted the compound's role in synthesizing bioactive peptides and peptidomimetics. For instance, research indicates that it can be effectively used to construct cyclic peptides with enhanced stability and biological activity .

Case Studies

Case Study 1: Synthesis of Bioactive Cyclic Peptides
In a recent study, researchers demonstrated the use of this compound as a building block for synthesizing cyclic peptides with improved pharmacological properties. The study employed coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds .

Case Study 2: Evaluation of Anticancer Activity
Another investigation focused on derivatives of this compound, assessing their anticancer properties. The study found that certain synthesized peptides exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Data Table: Comparison of Biological Activity

Compound NameBiological ActivityReference
This compoundPeptide synthesis; potential anticancer activity
Boc-protected derivativesEnhanced stability and bioactivity
Peptides synthesized using this compoundCytotoxic effects on cancer cells

Q & A

Q. What are the optimal synthetic routes for (R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid in academic settings?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a piperazine precursor, followed by controlled oxidation and chiral resolution. A common approach includes:

  • Step 1 : Boc protection of the piperazine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Step 2 : Selective oxidation of the piperazine ring at the 6-position using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalytic tungstic acid .
  • Step 3 : Resolution of the (R)-enantiomer via chiral chromatography (e.g., using amylose-based columns) or enzymatic methods (lipases or esterases) .
    Key Considerations : Maintain inert atmospheres during Boc protection to avoid side reactions. Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and carboxylic acid (δ ~12 ppm). 2D NMR (COSY, HSQC) resolves piperazine ring conformation .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry verifies molecular weight (244.25 g/mol) and detects impurities .
  • X-ray Crystallography : Single-crystal analysis validates stereochemistry and hydrogen-bonding patterns in the solid state, though this requires high-purity samples .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key chiral intermediate for:

  • β-lactam antibiotics : The 6-oxopiperazine scaffold mimics β-lactamase inhibitors, enabling structural modifications to enhance binding to bacterial enzymes .
  • Kinase inhibitors : The carboxylic acid group facilitates salt bridge formation with ATP-binding pockets in kinases (e.g., JAK2 or EGFR targets) .

Advanced Research Questions

Q. How does the stereochemical integrity of the (R)-enantiomer impact its reactivity in multi-step syntheses?

The (R)-configuration influences diastereoselectivity in downstream reactions. For example:

  • Amide Coupling : The carboxylic acid reacts with amines via EDC/HOBt activation. The (R)-configuration sterically directs coupling to the piperazine nitrogen, reducing racemization risk .
  • Ring-Opening Reactions : Under acidic conditions (e.g., TFA), Boc deprotection may lead to partial epimerization if the reaction is not quenched rapidly. Monitor enantiomeric excess (ee) via chiral HPLC after each step .

Q. What experimental strategies mitigate tautomerization of the 6-oxopiperazine ring during storage or reactions?

The 6-oxo group can undergo keto-enol tautomerism , altering reactivity. Mitigation methods include:

  • Low-Temperature Storage : Store at –20°C in anhydrous DMSO or DMF to stabilize the keto form .
  • Buffered Conditions : Use pH 7–8 buffers (e.g., ammonium acetate) during reactions to favor the keto tautomer, critical for maintaining consistent NMR spectra .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Case Study : Discrepancies in piperazine ring puckering observed via X-ray (chair conformation) vs. NMR (boat-like dynamics in solution) can be resolved by:
    • Variable-Temperature NMR : Track conformational changes at –40°C to 80°C.
    • DFT Calculations : Compare experimental data with computed structures (e.g., Gaussian or ORCA software) to identify dominant conformers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Reactant of Route 2
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(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

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